Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate
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Overview
Description
The compound is a derivative of pyrazole, which is a basic aromatic ring and a component of various important bioactive compounds . Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-Iodo-1H-pyrazole, consists of a five-membered ring with two nitrogen atoms and one iodine atom attached to the carbon atoms . The exact structure of “Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate” would depend on the positions of the methyl and propanoate groups.Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, 4-Iodopyrazole has been known to undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, 4-Iodo-1H-pyrazole is soluble in water and sensitive to light .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate” and similar compounds could involve exploring their potential biological activities and developing new synthesis methods. Given the wide range of activities exhibited by pyrazole derivatives, there could be potential for discovering new therapeutic applications .
Properties
IUPAC Name |
methyl 3-(4-iodopyrazol-1-yl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUVWZRTXWLMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)I)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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